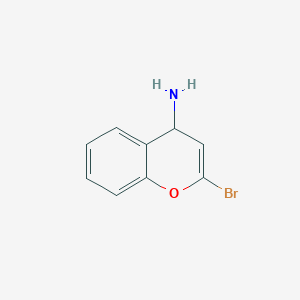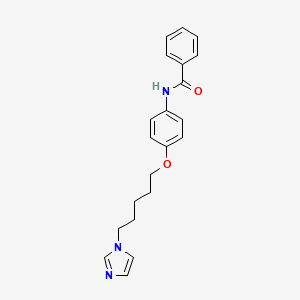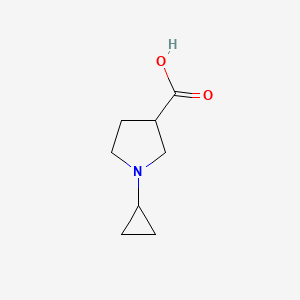![molecular formula C21H25BrN2O4S B12942379 Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate](/img/structure/B12942379.png)
Ethyl (3S,4'R)-5-bromo-3'-(cyClohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2'-thiazolidine]-4'-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is a complex organic compound that belongs to the class of spirocyclic oxindoles These compounds are characterized by their unique three-dimensional structures, which include a spiro-connected indoline and thiazolidine ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate typically involves multiple steps. One common approach is the condensation of an indoline derivative with a thiazolidine precursor under controlled conditions. The reaction often requires the use of a base such as piperidine and solvents like ethanol, followed by refluxing to facilitate the formation of the spirocyclic structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Halogen atoms like bromine can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group in place of the bromine atom.
Aplicaciones Científicas De Investigación
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying protein-ligand interactions and enzyme inhibition.
Industry: It can be used in the development of new materials with specific properties, such as improved stability or reactivity
Mecanismo De Acción
The mechanism of action for Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
Spiro[indoline-3,2’-pyridine] derivatives: These compounds share a similar spirocyclic structure but differ in the heterocyclic ring attached to the indoline.
Spiro[chromeno[4,3-b]chromene-7,3’-indolines]: These compounds have a spiro-connected chromene ring instead of a thiazolidine ring.
Uniqueness
Ethyl (3S,4’R)-5-bromo-3’-(cyclohexanecarbonyl)-1-methyl-2-oxospiro[indoline-3,2’-thiazolidine]-4’-carboxylate is unique due to its specific combination of functional groups and its spirocyclic structure.
Propiedades
Fórmula molecular |
C21H25BrN2O4S |
|---|---|
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
ethyl (2S,4R)-5'-bromo-3-(cyclohexanecarbonyl)-1'-methyl-2'-oxospiro[1,3-thiazolidine-2,3'-indole]-4-carboxylate |
InChI |
InChI=1S/C21H25BrN2O4S/c1-3-28-19(26)17-12-29-21(24(17)18(25)13-7-5-4-6-8-13)15-11-14(22)9-10-16(15)23(2)20(21)27/h9-11,13,17H,3-8,12H2,1-2H3/t17-,21-/m0/s1 |
Clave InChI |
WFYPZXQUWSTUMQ-UWJYYQICSA-N |
SMILES isomérico |
CCOC(=O)[C@@H]1CS[C@@]2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C |
SMILES canónico |
CCOC(=O)C1CSC2(N1C(=O)C3CCCCC3)C4=C(C=CC(=C4)Br)N(C2=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


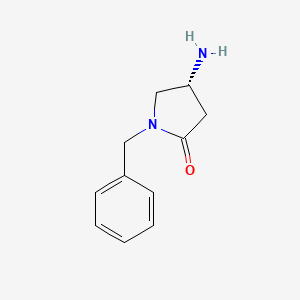

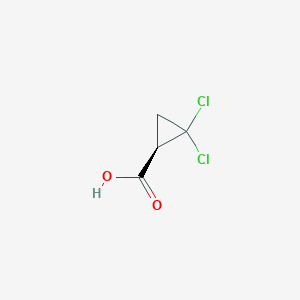
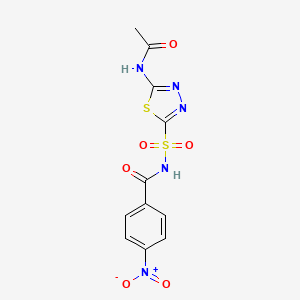
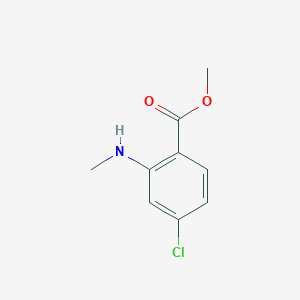
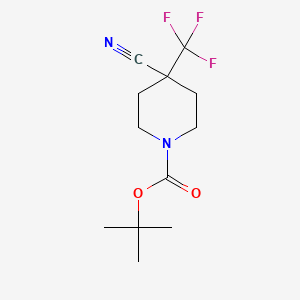


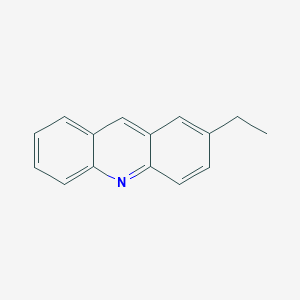
![8-[(3-Aminopropyl)amino]adenosine](/img/structure/B12942366.png)

